(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid
Overview
Description
®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a perfluorophenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a suitable butanoic acid derivative, often through a nucleophilic substitution reaction.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group is introduced via a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the perfluorophenyl group, potentially leading to the formation of partially fluorinated phenyl derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially fluorinated phenyl derivatives.
Substitution: Formation of free amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated phenyl groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.
Medicine
In medicinal chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid is explored for its potential as a drug precursor. The presence of the perfluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including fluorinated polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid involves its interaction with specific molecular targets. The perfluorophenyl group can engage in strong hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the perfluorophenyl group.
®-3-amino-4-(perfluorophenyl)butanoic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
®-3-((tert-butoxycarbonyl)amino)-4-(trifluoromethyl)phenylbutanoic acid: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.
Uniqueness
The uniqueness of ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid lies in the combination of the tert-butoxycarbonyl-protected amino group and the perfluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBNSOJUYXDRT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126610 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269398-93-8 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269398-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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